molecular formula C20H23N3O3S2 B2438871 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide CAS No. 1325303-37-4

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B2438871
CAS No.: 1325303-37-4
M. Wt: 417.54
InChI Key: ZGELBGUAMDSOLM-UHFFFAOYSA-N
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Description

The compound contains a 3,5-dimethyl-1H-pyrazol-1-yl moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of Co (II), Zn (II), and Cd (II) complexes supported by 1- (3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced complexes in high yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, in N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, the thiourea containing N-carbamothioylformamide group is bonded with a phenyl ring at one end and a 1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one group at the other end .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the in situ-generated alkyl derivatives of the synthesized complexes were assessed in the ring-opening polymerization of rac-lactide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of derivatives similar to the compound , showing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This demonstrates the compound's relevance in the development of therapeutic agents with a range of applications (Ş. Küçükgüzel et al., 2013).

Conformational Studies

Another study investigated conformation differences in structurally similar compounds, offering insights into their behavior in solid and dilute aqueous states. Such research is crucial for understanding the pharmacological efficacy of these compounds (J. C. Borges et al., 2014).

Antimicrobial Activities

Research into the synthesis and evaluation of antimicrobial activities of compounds related to the one has been conducted, highlighting its potential application in developing new antimicrobial agents (Natvar A. Sojitra et al., 2016).

Biochemical Applications

There are studies exploring the biochemical properties and applications of similar compounds. For example, research into benzenesulfonamide derivatives has been shown to have inhibitory effects on enzymes like carbonic anhydrase, which could be relevant for developing drugs targeting these enzymes (H. Gul et al., 2016).

Potential in Cancer Therapy

Several studies have demonstrated the potential of related compounds in cancer therapy. They have been tested for cytotoxicity and tumor specificity, indicating their potential as anticancer agents (C. Yamali et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid should be treated as an organic compound, and long-term or frequent contact with the compound should be avoided .

Future Directions

The future directions for the study of similar compounds could include further exploration of their therapeutic potential, as they show a broad range of chemical and biological properties . They could also be used in the development of new drugs .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)16-6-8-17(9-7-16)28(25,26)22(5)18-10-11-27-19(18)20(24)23-15(4)12-14(3)21-23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGELBGUAMDSOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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